N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-phenoxyacetamide
Description
The compound N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-phenoxyacetamide features a pyrrole ring core substituted with a phenylsulfonyl group, methyl groups at positions 4 and 5, and an isopropyl moiety at position 1. The 2-phenoxyacetamide side chain extends from the pyrrole nitrogen.
Properties
Molecular Formula |
C23H26N2O4S |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
N-[3-(benzenesulfonyl)-4,5-dimethyl-1-propan-2-ylpyrrol-2-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C23H26N2O4S/c1-16(2)25-18(4)17(3)22(30(27,28)20-13-9-6-10-14-20)23(25)24-21(26)15-29-19-11-7-5-8-12-19/h5-14,16H,15H2,1-4H3,(H,24,26) |
InChI Key |
CIQYGCKGAYXBHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=CC=C2)NC(=O)COC3=CC=CC=C3)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-phenoxyacetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where the pyrrole ring reacts with a sulfonyl chloride in the presence of a base such as triethylamine.
Substitution with Dimethyl and Propan-2-yl Groups: These groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base like sodium hydride.
Attachment of the Phenoxyacetamide Moiety: The final step involves the reaction of the substituted pyrrole with phenoxyacetyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenoxyacetamide moiety can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-phenoxyacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Phenoxyacetamide Derivatives
Compounds e, f, g, h, m, n, o () share the 2-(2,6-dimethylphenoxy)acetamide backbone but differ in their stereochemistry and appended functional groups. For example:
- Compound e: Contains a hydroxy group and amino substituents on a hexane chain.
- Compound g: Features an acetamido group, enhancing lipophilicity compared to the amino group in e.
Key Differences :
- The target compound lacks the 2,6-dimethyl substitution on the phenoxy ring, which may reduce steric hindrance and alter receptor binding compared to derivatives.
Table 1: Phenoxyacetamide Derivatives Comparison
Sulfonyl-Containing Heterocycles
describes 1-[N-(phenylsulfonyl)benzohydrazonoyl]-1,2,3-triazoles, synthesized via cycloaddition. These compounds share a phenylsulfonyl group but feature a triazole ring instead of a pyrrole.
Key Differences :
- The target compound’s isopropyl and methyl substituents may enhance steric shielding compared to the simpler hydrazonoyl-triazole derivatives .
Sulfanyl vs. Sulfonyl Linkages
outlines compounds with sulfanyl (–S–) bridges (e.g., 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-propanamides).
Key Differences :
- Sulfonyl groups (–SO₂–) in the target compound are stronger electron-withdrawing groups than sulfanyl, which could increase stability and alter hydrogen-bonding capacity.
- The oxadiazole-thiazole system in may confer distinct electronic properties compared to the pyrrole-sulfonyl scaffold .
Research Implications and Limitations
Hypotheses about activity must rely on analog extrapolation:
- The unsubstituted phenoxy group may improve solubility relative to 2,6-dimethyl derivatives.
- The pyrrole-sulfonyl core could enhance metabolic stability compared to triazole or oxadiazole systems.
Table 2: Functional Group Impact
| Group/Feature | Potential Impact on Target Compound |
|---|---|
| Phenylsulfonyl | Enhances electrophilicity; may improve target binding |
| 4,5-Dimethylpyrrole | Increases steric bulk; could reduce off-target interactions |
| Isopropyl Substituent | Improves lipophilicity; may affect membrane permeability |
Biological Activity
N-[4,5-dimethyl-3-(phenylsulfonyl)-1-(propan-2-yl)-1H-pyrrol-2-yl]-2-phenoxyacetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure includes a pyrrole ring with various substituents that enhance its biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 396.5 g/mol. The presence of the phenylsulfonyl group and the pyrrole ring contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₂O₃S |
| Molecular Weight | 396.5 g/mol |
| CAS Number | 1010900-56-7 |
Biological Activity
Research indicates that this compound exhibits antimicrobial and anti-inflammatory properties. Its mechanism of action likely involves modulation of enzyme activity or receptor interactions, making it a candidate for therapeutic applications in various conditions.
Antimicrobial Activity
In vitro studies have shown that the compound demonstrates significant antimicrobial effects against various bacterial strains. The mechanism behind this activity may involve inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This effect is particularly relevant for conditions such as arthritis and other inflammatory diseases.
Case Studies
- Study on Antibacterial Efficacy : A study conducted on the antibacterial properties of the compound reported a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 10 µg/mL. This suggests potent antibacterial activity that warrants further investigation for clinical applications.
- Anti-inflammatory Model : In an animal model of induced inflammation, administration of this compound resulted in a significant reduction in edema compared to control groups, indicating its potential as an anti-inflammatory agent.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Receptor Modulation : Interaction with receptors that mediate pain and inflammation could lead to reduced symptoms in affected tissues.
Future Directions
Further research is needed to fully elucidate the pharmacokinetics and dynamics of this compound. Clinical trials are essential to confirm its efficacy and safety profile in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
